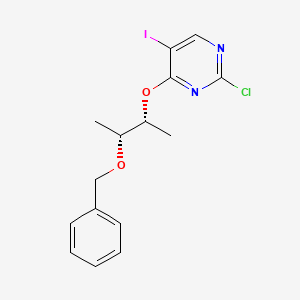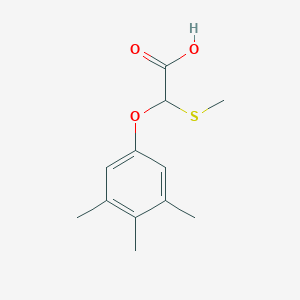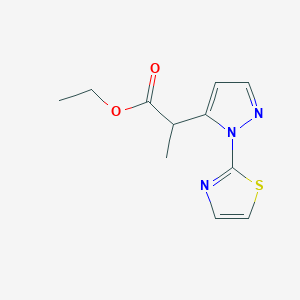
2-Amino-6-propylphenol
概要
説明
2-Amino-6-propylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a substituted phenol, where the hydroxyl group is positioned at the 6th carbon of the benzene ring, and an amino group (-NH2) is attached to the 2nd carbon. The propyl group is attached to the 6th carbon, making it a unique structure among phenolic compounds.
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-6-propylphenol can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a propylamine under basic conditions . Another method includes the reduction of a nitro-substituted phenol followed by alkylation with a propyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro-substituted phenols followed by alkylation. This process is typically carried out in the presence of metal catalysts such as palladium or platinum to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Amino-6-propylphenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-6-propylphenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-6-propylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electron donation, making it a versatile compound in redox reactions . It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
2-Aminophenol: Lacks the propyl group, making it less hydrophobic and altering its reactivity.
6-Propylphenol: Lacks the amino group, which affects its ability to participate in hydrogen bonding and redox reactions.
4-Amino-2-propylphenol: The position of the amino group changes its reactivity and the types of reactions it undergoes.
Uniqueness
2-Amino-6-propylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of the amino and hydroxyl groups with the propyl substituent makes it a valuable compound in various chemical and biological applications .
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-amino-6-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4,10H2,1H3 |
InChIキー |
ABKAJPLOOIISSW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=CC=C1)N)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-Piperidinyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B8428421.png)








![p-[2-(p-Tolyl)ethoxy]aniline](/img/structure/B8428495.png)

